Cas no 93413-08-2 (Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)-)

Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)- structure
93413-08-2 structure
Product name:Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)-
CAS No:93413-08-2
MF:C31H29N5O5
MW:551.592467069626
CID:809132
PubChem ID:196309

Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)- Chemical and Physical Properties

Names and Identifiers

    • Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)-
    • (7S)-7-[[(2S,3aR,4S)-3,4-dihydroxy-2-(2-methylpropyl)-1-oxo-2,3a-dihydroimidazo[1,2-a]indol-4-yl]methyl]-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
    • asperlicin B
    • Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpro
    • QUINAZOLINO(3,2-A)(1,4)BENZODIAZEPINE-5,13-DIONE, 6,7-DIHYDRO-7-(((2S,9S,9AR)-2,3,9,9A-TETRAHYDRO-1,9-DIHYDROXY-2-(2-METHYLPROPYL)-3-OXO-1H-IMIDAZO(1,2-A)INDOL-9-YL)METHYL)-, (7S)-
    • DTXSID80918452
    • 7-{[1,9-Dihydroxy-2-(2-methylpropyl)-3-oxo-2,3,9,9a-tetrahydro-1H-imidazo[1,2-a]indol-9-yl]methyl}-5-hydroxyquinazolino[3,2-a][1,4]benzodiazepin-13(7H)-one
    • Q27290516
    • ASPERLICIN B [MI]
    • CHEBI:222069
    • U09MKY29YG
    • 93413-08-2
    • Quinazolino(3,2-a)(1,4)benzodiazepine-5,13-dione, 6,7-dihydro-7-((2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo(1,2-a)indol-9-yl)methyl)-, (2S-(2alpha,9beta,9(R*),9abeta))-
    • UNII-U09MKY29YG
    • Inchi: InChI=1S/C31H29N5O5/c1-17(2)15-25-29(39)35-24-14-8-5-11-20(24)31(40,30(35)36(25)41)16-22-26-32-21-12-6-3-9-18(21)28(38)34(26)23-13-7-4-10-19(23)27(37)33-22/h3-14,17,22,25,30,40-41H,15-16H2,1-2H3,(H,33,37)/t22-,25-,30+,31-/m0/s1
    • InChI Key: SVMKNJGSJSFLSU-IWENFQHWSA-N
    • SMILES: CC(C)CC1C(=O)N2C(N1O)C(C3=CC=CC=C32)(CC4C5=NC6=CC=CC=C6C(=O)N5C7=CC=CC=C7C(=O)N4)O

Computed Properties

  • Exact Mass: 551.21686904g/mol
  • Monoisotopic Mass: 551.21686904g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 4
  • Complexity: 1130
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 126Ų

Quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione,6,7-dihydro-7-[[(2S,9S,9aR)-2,3,9,9a-tetrahydro-1,9-dihydroxy-2-(2-methylpropyl)-3-oxo-1H-imidazo[1,2-a]indol-9-yl]methyl]-,(7S)- Related Literature

Recommend Articles

Recommended suppliers
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica